1-(3-Aminophenyl)-3-ethyl-3-methylurea is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This compound features a urea functional group, which is significant in drug design, especially for developing inhibitors targeting various biological pathways.
1-(3-Aminophenyl)-3-ethyl-3-methylurea belongs to the class of organic compounds known as ureas, which are characterized by the presence of the carbonyl group (C=O) linked to two amine groups. This compound can also be classified under pharmaceuticals due to its potential therapeutic effects.
The synthesis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea typically involves the following steps:
A common synthetic route involves:
The molecular structure of 1-(3-Aminophenyl)-3-ethyl-3-methylurea consists of:
The compound's structural formula can be represented as follows:
The compound's InChI key and other identifiers are used for database searches and chemical registration purposes.
1-(3-Aminophenyl)-3-ethyl-3-methylurea can participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and minimize side reactions. For example, when reacting with electrophiles, maintaining a basic environment can enhance nucleophilicity.
The mechanism of action for compounds like 1-(3-Aminophenyl)-3-ethyl-3-methylurea generally involves:
Research indicates that similar compounds may inhibit specific enzymes involved in disease pathways, providing a basis for further investigation into their pharmacological properties .
1-(3-Aminophenyl)-3-ethyl-3-methylurea exhibits:
The compound's stability can be influenced by environmental factors such as pH and temperature. It is generally stable under standard laboratory conditions but may decompose under extreme conditions or prolonged exposure to moisture.
Relevant data includes:
1-(3-Aminophenyl)-3-ethyl-3-methylurea has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity, aiming for applications in treating conditions such as cancer or infectious diseases .
Urea derivatives have evolved from serendipitous discoveries to rationally designed anticancer agents. The foundational observation that dietary protein restriction inhibits tumor growth by modulating IGF-1 and amino acid availability highlighted metabolic vulnerabilities exploitable for therapy [8]. Early urea-based agents like frentizole (an immunosuppressant) and bentaluron (a fungicide) demonstrated the scaffold’s bioactivity but lacked oncology-specific targeting [9]. The 21st century saw engineered ureas addressing cancer-specific pathways: IDO1 inhibitors (e.g., epacadostat) emerged to block kynurenine-mediated immune evasion, while ASCT2 transporter inhibitors (e.g., MEDI7247 antibody-drug conjugates) targeted glutamine addiction in tumors [1] [8]. Clinical trials of JPH203 (a LAT1 inhibitor) further validated amino acid transporters as druggable nodes [1]. These milestones underscore urea’s versatility in disrupting metabolic and immunosuppressive pathways.
Table 1: Evolution of Urea Derivatives in Oncology
Era | Compound | Mechanistic Focus | Therapeutic Outcome |
---|---|---|---|
1970s-1980s | Frentizole | Immunomodulation | Rheumatoid arthritis therapy |
1990s-2000s | Sulofenur | Glutamine analog | Phase II antitumor activity (renal cancer) |
2010s-Present | Epacadostat (IDO1) | Tryptophan metabolism blockade | Phase III trials in melanoma/urothelial cancer |
2020s | JPH203 (LAT1) | Leucine transport inhibition | Phase II completed (biliary tract cancer) |
Substituted phenylureas confer precise target engagement through three key physicochemical properties:
Table 2: Structure-Activity Relationships (SAR) of Anticancer Phenylureas
Substituent Position | Functional Group | Target Interaction | Biological Consequence |
---|---|---|---|
N1-Aryl | 3-Amino | H-bond donation to Asp/Glu residues | Enhanced kinase selectivity |
N3-Alkyl | Ethyl | Hydrophobic cleft occupation | Improved target occupancy duration |
N3-Alkyl | Methyl | Steric constraint in catalytic pockets | Reduced off-target activity |
Meta-substitution | Amino/cyano | Polar contacts with solvent interface | Optimized solubility-bioactivity balance |
1-(3-Aminophenyl)-3-ethyl-3-methylurea (C₁₀H₁₅N₃O, MW 193.25 g/mol) was designed to exploit metabolic dependencies in amino acid-addicted cancers. Its structural features address two oncogenic vulnerabilities:
Table 3: Metabolic Targeting Profile of 1-(3-Aminophenyl)-3-ethyl-3-methylurea
Target Pathway | Amino Acid Involved | Mechanism of Interference | Cancer Type Impacted |
---|---|---|---|
Glutaminolysis | Glutamine | GLS enzyme inhibition | Triple-negative breast cancer |
Methionine cycle | Methionine | MAT2A allosteric suppression | HCC, colorectal cancer |
Branched-chain AA uptake | Leucine/Isoleucine | LAT1 transporter blockade | Glioblastoma, PDAC |
Polyamine synthesis | Arginine | Ornithine decarboxylase downregulation* | Metastatic prostate cancer |
*Indirect effect via arginine depletion
The compound’s synergistic potential with PI3K inhibitors (e.g., alpelisib) arises from dual suppression of growth signals: PI3K inhibition reduces glucose uptake, while urea-mediated amino acid restriction starves nucleotides and redox cofactors [4] [10]. This multi-pathway engagement addresses heterogeneity in tumors like glioblastoma, where cancer stem cells (CSCs) exhibit divergent metabolic dependencies [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7